molecular formula C13H13N5 B8212506 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine

2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B8212506
M. Wt: 239.28 g/mol
InChI Key: LHSOAKZUUMLNGH-UHFFFAOYSA-N
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Description

2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two 4-methyl-1H-pyrazol-1-yl groups at the 2 and 6 positions. This compound is of significant interest in coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions. These complexes often exhibit interesting properties such as spin-crossover behavior, making them valuable in materials science and molecular electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with 4-methylpyrazole in the presence of a base. One common method includes the use of potassium tert-butoxide in dry and degassed dimethyl sulfoxide (DMSO) at elevated temperatures (around 140°C) for 24 hours . The reaction yields a suspension that is then purified to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine primarily involves its role as a ligand. It coordinates with metal ions through the nitrogen atoms of the pyrazolyl and pyridine rings, forming stable complexes. These complexes can exhibit spin-crossover behavior, where the spin state of the metal ion changes in response to external stimuli such as temperature or pressure . This property is exploited in the development of molecular switches and memory devices.

Comparison with Similar Compounds

Uniqueness: 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine is unique due to the presence of methyl groups on the pyrazole rings, which can influence its electronic properties and steric effects. This can lead to differences in coordination behavior and the stability of the resulting metal complexes compared to its analogs .

Properties

IUPAC Name

2,6-bis(4-methylpyrazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-10-6-14-17(8-10)12-4-3-5-13(16-12)18-9-11(2)7-15-18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSOAKZUUMLNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC(=CC=C2)N3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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